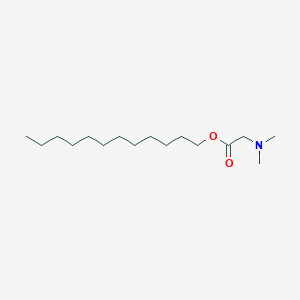

dodecyl n,n-dimethylaminoacetate

Description

Structure

3D Structure

Properties

CAS No. |

121150-43-4 |

|---|---|

Molecular Formula |

C16H32NO2- |

Molecular Weight |

271.44 g/mol |

IUPAC Name |

dodecyl 2-(dimethylamino)acetate |

InChI |

InChI=1S/C16H33NO2/c1-4-5-6-7-8-9-10-11-12-13-14-19-16(18)15-17(2)3/h4-15H2,1-3H3 |

InChI Key |

XPALGXXLALUMLE-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCCOC(=O)CN(C)C |

Canonical SMILES |

CCCCCCCCCCCCC(C(=O)[O-])N(C)C |

Synonyms |

DDAA dodecyl-N,N-dimethylaminoacetate |

Origin of Product |

United States |

Synthetic Pathways and Structural Modification Strategies

Established Synthetic Methodologies

The synthesis of dodecyl n,n-dimethylaminoacetate can be achieved through several established methods. These methodologies are crucial for producing the compound for various research and application purposes.

Reaction of Dodecyl Chloroacetate (B1199739) with Dimethylamine (B145610)

One of the primary methods for synthesizing this compound involves the reaction of dodecyl chloroacetate with dimethylamine. prepchem.com In a typical procedure, dodecyl chloroacetate is dissolved in a solvent like ether and cooled. prepchem.com An excess of dimethylamine solution is then added, and the mixture is stirred at room temperature. This reaction leads to the formation of a white solid, which is subsequently removed by filtration. prepchem.com The resulting liquid product is then purified, often through column chromatography, to yield pure this compound. prepchem.com This method is known for its high yield, often approaching 100%. prepchem.com

Transesterification Approaches

Transesterification is another significant pathway for producing derivatives of n,n-dimethylaminoacetate. For instance, Dodecyl N,N-Dimethylaminoisopropionate (DDAIP), a related compound, is synthesized via the transesterification of ethyl 2-(N,N-dimethylamino)-propionate. google.com This process typically involves heating the starting ethyl ester with 1-dodecanol (B7769020) in the presence of a basic catalyst such as sodium methoxide. google.com The ethanol (B145695) formed during the reaction is removed, often by azeotropic distillation, to drive the reaction to completion. google.com

Derivatization and Analog Synthesis

The core structure of this compound allows for various modifications to create a range of derivatives and analogs with potentially enhanced or specialized properties.

Alkyl N,N-Dimethylamino Acetates (Glycine Derivatives)

A variety of alkyl N,N-dimethylamino acetates, which are derivatives of glycine (B1666218), have been synthesized to explore their properties. These compounds share the N,N-dimethylamino acetate (B1210297) core but vary in the length of the alkyl chain. The synthesis of these compounds often follows similar principles to those used for the dodecyl variant, involving the reaction of an appropriate alkyl chloroacetate with dimethylamine.

Dodecyl N,N-Dimethylaminoisopropionate (DDAIP) and Related Propionate Esters

Dodecyl N,N-dimethylaminoisopropionate (DDAIP) is a closely related and well-studied analog. It can be prepared by reacting dodecyl 2-bromopropionate with dimethylamine. nih.gov The synthesis starts with the reaction of n-dodecanol with a 2-bromopropionyl halide to form dodecyl 2-bromopropionate. nih.gov This intermediate is then reacted with dimethylamine to yield DDAIP. nih.gov Another approach to synthesizing DDAIP is through the transesterification of ethyl 2-(N,N-dimethylamino)-propionate with 1-dodecanol, utilizing a basic catalyst. google.com

Crystalline Acid Addition Salts (e.g., Hydrochloride, Sulfate)

This compound and its analogs, such as DDAIP, are often liquids at room temperature, which can make purification challenging. google.com To overcome this, they can be converted into crystalline acid addition salts. This is achieved by reacting the compound with an appropriate acid in a suitable solvent. google.com For DDAIP, this involves combining it with an acid in a water-immiscible solvent like hexane (B92381) at a reduced temperature, which leads to the precipitation of the crystalline salt. google.com A variety of inorganic and organic acids can be used to form these salts, including hydrochloric acid, sulfuric acid, nitric acid, and various organic acids. google.com

Isotope-Labeled Analogues (e.g., Deuterated Variants)

The synthesis of isotope-labeled analogues of this compound, such as those containing deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), is crucial for a variety of analytical and mechanistic studies. These labeled compounds serve as indispensable tools in fields like mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and in vivo metabolic tracking. While specific literature detailing the synthesis of isotope-labeled this compound is not abundant, established general methodologies for isotopic labeling of similar molecules can be applied.

Deuterated Variants:

The introduction of deuterium into the this compound structure can be strategically achieved at several positions. A common approach involves the use of deuterated precursors. For instance, the synthesis could start from deuterated dodecanol (B89629) or a deuterated glycine derivative.

A plausible synthetic route for a deuterated analogue would be the esterification of dodecanol with a deuterated N,N-dimethylglycine. The N,N-dimethylglycine itself can be deuterated through various methods. One such method involves the use of deuterated methylating agents to introduce deuterated methyl groups onto the nitrogen atom of a glycine precursor. Alternatively, deuterated dimethylamine is a commercially available starting material that can be reacted with a suitable glycine precursor.

Another strategy for deuteration is through H-D exchange reactions, often catalyzed by metals like palladium. nih.gov For example, a precursor molecule could be subjected to a deuterated solvent, such as heavy water (D₂O), in the presence of a catalyst to exchange specific protons with deuterium atoms. nih.gov

¹³C and ¹⁵N-Labeled Analogues:

The synthesis of ¹³C and ¹⁵N-labeled this compound would similarly rely on the incorporation of labeled precursors. For ¹³C labeling, one could employ ¹³C-labeled glycine or a ¹³C-labeled methylating agent. The synthesis of ¹³C-labeled amino acids has been demonstrated through various methods, including palladium-catalyzed C(sp³)–H functionalization. nih.gov

For ¹⁵N labeling, the synthesis would logically start from ¹⁵N-labeled glycine or ¹⁵N-labeled dimethylamine. The synthesis of ¹⁵N-labeled azines has been described, and similar principles could be adapted for the synthesis of the required precursors. nih.gov The core synthetic step would remain the esterification of dodecanol with the appropriately labeled N,N-dimethylglycine.

The following table outlines potential precursors for the synthesis of isotope-labeled this compound:

| Isotope | Labeled Precursor Example | Potential Position of Label |

| Deuterium (²H) | Deuterated dodecanol | Dodecyl chain |

| Deuterated N,N-dimethylglycine | Glycine backbone or N-methyl groups | |

| Carbon-13 (¹³C) | ¹³C-labeled glycine | Carboxylate carbon or α-carbon |

| ¹³C-labeled methyl iodide | N-methyl groups | |

| Nitrogen-15 (¹⁵N) | ¹⁵N-labeled glycine | Nitrogen atom |

| ¹⁵N-labeled dimethylamine | Nitrogen atom |

Structure-Property Relationships in Synthesized Analogues

The physicochemical and biological properties of this compound can be systematically tuned by modifying its chemical structure. Understanding these structure-property relationships is key to designing analogues with optimized performance for specific applications. The primary areas for structural modification include the length and branching of the alkyl chain, and the nature of the amino and acetate groups.

Influence of the Alkyl Chain:

The dodecyl chain is a significant determinant of the compound's lipophilicity and, consequently, its surfactant properties. The length of this alkyl chain has a profound impact on properties such as the critical micelle concentration (CMC), with longer chains generally leading to a lower CMC. epj-conferences.org Studies on related amphiphilic compounds have shown that increasing the alkyl chain length can also affect viscosity and water solubility.

Modifications to the alkyl chain are not limited to its length. Introducing branching or unsaturation can also significantly alter the compound's physical properties. For example, branched chains can disrupt packing in micelles and bilayers, potentially leading to changes in membrane fluidity and interaction profiles.

Modifications to the Polar Head Group:

The N,N-dimethylaminoacetate moiety constitutes the polar head group of the molecule. Alterations to this group can influence its charge, hydrogen bonding capacity, and steric hindrance. For instance, changing the N-alkyl substituents from methyl to larger alkyl groups would increase the steric bulk around the nitrogen atom, which could affect its interaction with biological targets.

Furthermore, the ester linkage is susceptible to hydrolysis. Modifying the structure around this ester group could alter its stability and biodegradability. For example, introducing bulky groups near the ester could sterically hinder enzymatic hydrolysis.

The following table summarizes potential structural modifications and their predicted effects on the properties of this compound analogues:

| Structural Modification | Predicted Effect on Properties |

| Alkyl Chain | |

| Increase in chain length | Decrease in CMC, increase in lipophilicity |

| Decrease in chain length | Increase in CMC, decrease in lipophilicity |

| Introduction of branching | Disruption of molecular packing, potential change in fluidity |

| Introduction of unsaturation | Altered chain conformation and packing |

| Polar Head Group | |

| Increase in N-alkyl substituent size | Increased steric hindrance, potential change in binding affinity |

| Replacement of ester with amide | Increased hydrolytic stability |

| Modification of the acetate group | Altered charge distribution and hydrogen bonding potential |

It is important to note that these are generalized predictions based on established chemical principles. Detailed experimental investigation of synthesized analogues is necessary to fully elucidate the specific structure-property relationships for this class of compounds.

Advanced Spectroscopic and Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucubration

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of dodecyl N,N-dimethylaminoacetate. By analyzing the chemical shifts (δ) and coupling constants (J) in ¹H NMR spectra, the precise arrangement of protons within the molecule can be determined, confirming its identity and purity.

In a typical ¹H NMR spectrum of this compound recorded in deuterated chloroform (B151607) (CDCl₃), distinct signals corresponding to the different proton environments of the molecule are observed. wiley-vch.de The terminal methyl group of the dodecyl chain characteristically appears as a triplet, while the numerous methylene (B1212753) groups of the long alkyl chain produce a complex multiplet. The protons of the methyl groups attached to the nitrogen atom and the methylene group of the acetate (B1210297) moiety each give rise to singlets, providing unambiguous evidence for the N,N-dimethylaminoacetate portion of the structure.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| Terminal CH₃ (dodecyl) | 0.88 | Triplet (t) | 6.9 |

| (CH₂)₉ (dodecyl) | 1.23-1.31 | Multiplet (m) | - |

| O-CH₂-CH₂ (dodecyl) | 1.59-1.68 | Multiplet (m) | - |

| N(CH₃)₂ | 2.35 | Singlet (s) | - |

| N-CH₂-COO | 3.16 | Singlet (s) | - |

| O-CH₂ (dodecyl) | 4.12 | Triplet (t) | 6.8 |

| Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃. wiley-vch.de |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is instrumental in identifying the characteristic functional groups present in this compound. The IR spectrum reveals absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

For this compound, two prominent peaks are of particular diagnostic value. wiley-vch.de A strong absorption band is observed in the region of 1749-1753 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the ester group. wiley-vch.de Additionally, a significant peak appears around 2923-2928 cm⁻¹, corresponding to the C-H stretching vibrations of the long alkyl (dodecyl) chain. wiley-vch.de The presence of these specific absorption bands provides clear evidence for the key functional moieties of the compound.

| Functional Group | Vibrational Mode | Absorption Frequency (cm⁻¹) |

| C-H (Alkyl Chain) | Stretching | 2923 |

| C=O (Ester) | Stretching | 1749 |

| Table 2: Characteristic Infrared Absorption Bands for this compound. wiley-vch.de |

Mass Spectrometry (MS) for Molecular Identity Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular identity of this compound by precisely determining its molecular weight. Electrospray ionization mass spectrometry (ESI-MS) is a commonly employed method for this purpose.

In the ESI-MS analysis of this compound, the molecule is ionized, typically by protonation, to form a pseudomolecular ion [M+H]⁺. The mass-to-charge ratio (m/z) of this ion is then measured. For this compound, the expected m/z value for the [M+H]⁺ ion is 272. wiley-vch.de The observation of a peak at this specific m/z value in the mass spectrum provides strong confirmation of the compound's molecular formula (C₁₆H₃₃NO₂). wiley-vch.de Deuterium-labeled versions of the compound, such as this compound-d6, are also used in research and can be identified by their corresponding shift in molecular weight. medchemexpress.com

| Ion | Mass-to-Charge Ratio (m/z) |

| [M+H]⁺ | 272 |

| Table 3: ESI-MS Data for this compound. wiley-vch.de |

X-ray Diffraction (XRD) for Crystalline Salt Analysis

While this compound itself is a liquid, its interactions with other molecules can lead to the formation of crystalline structures that can be analyzed using X-ray Diffraction (XRD). wiley-vch.de This technique provides detailed information about the atomic and molecular arrangement within a crystal lattice.

In studies involving mixtures of surfactants, such as those containing this compound (also referred to as C12-betaine in some literature) and other surfactants like sodium dodecyl sulfate (B86663) (SDS), techniques like neutron reflection are used to probe the composition and structure of adsorbed layers at interfaces. acs.orgresearchgate.netresearchgate.netresearchgate.net These studies reveal how the molecules arrange themselves at the air-water interface, providing insights into their interactions. For instance, in mixed systems, the mole fraction of each component at the surface can be determined, shedding light on synergistic or competitive adsorption behaviors. acs.org While not a direct XRD analysis of pure this compound crystals, these diffraction and reflection techniques are crucial for understanding its behavior in complex formulations and at interfaces.

Fluorescence Spectroscopy for Membrane Interaction Studies

Fluorescence spectroscopy is a highly sensitive technique employed to investigate the interactions of this compound (DDAA) with biological membranes. By using fluorescent probes that localize in specific regions of the lipid bilayer, it is possible to monitor changes in the membrane's physical properties upon the addition of DDAA.

Studies have shown that DDAA can alter the molecular movement within lipid bilayers, a key aspect of its function as a penetration enhancer. nih.gov This is often assessed by measuring the fluorescence anisotropy of probes embedded in the membrane. A decrease in anisotropy indicates an increase in the fluidity or a decrease in the packing order of the membrane lipids.

Research using human buccal cell membranes as a model has demonstrated that DDAA, along with other enhancers, decreases the lipid packing order in a concentration- and time-dependent manner. nih.govresearchgate.netresearchgate.net Specifically, DDAA was found to alter the molecular movement on the surface of the bilayers, resulting in a 19% decrease in anisotropy. nih.govresearchgate.net This suggests that DDAA perturbs the organization of the outer leaflet of the cell membrane.

To gain a more detailed understanding of DDAA's interaction with different regions of the cell membrane, various fluorescent probes are utilized. These probes have distinct localization profiles within the lipid bilayer:

1,6-diphenyl-1,3,5-hexatriene (DPH) resides in the deep hydrophobic core of the membrane.

1-(4-(trimethylammonio)phenyl)-6-phenyl-1,3,5-hexatriene (TMA-DPH) is anchored at the lipid-water interface, probing the superficial polar head region.

8-anilino-1-naphthalene sulphonic acid (ANS) adsorbs to the exterior surface of the membrane.

By monitoring the fluorescence of these probes, researchers can map the effects of DDAA across the membrane's transverse plane. nih.gov Studies have shown that while some penetration enhancers significantly disrupt the polar head region or the hydrophobic core, DDAA's primary effect is on the exterior surface of the bilayer. nih.govresearchgate.net This is evidenced by the significant decrease in fluorescence anisotropy of ANS in the presence of DDAA. nih.gov This finding suggests that the initial interaction of DDAA with the cell membrane occurs at the surface, which may then trigger subsequent changes in the deeper regions of the bilayer.

| Fluorescent Probe | Membrane Region Probed | Observed Effect of DDAA |

| 1,6-diphenyl-1,3,5-hexatriene (DPH) | Hydrophobic Core | Decrease in lipid packing order |

| 1-(4-(trimethylammonio)phenyl)-6-phenyl-1,3,5-hexatriene (TMA-DPH) | Polar Head Region | - |

| 8-anilino-1-naphthalene sulphonic acid (ANS) | Exterior Surface | Altered molecular movement (19% decrease in anisotropy) |

| Table 4: Summary of Fluorescence Spectroscopy Findings on DDAA-Membrane Interactions. nih.govresearchgate.net |

Differential Scanning Calorimetry (DSC) for Thermotropic Analysis of Biomembranes

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique extensively used to study the thermotropic phase behavior of model and biological membranes. nih.govnih.gov It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.gov This method provides valuable information about the energetics of phase transitions in lipid bilayers, offering insights into the effects of various molecules on membrane structure and stability.

Biological membranes, and their synthetic models like liposomes, undergo a characteristic phase transition from a tightly packed, ordered gel state (Lβ) to a more fluid, disordered liquid-crystalline state (Lα) as the temperature increases. nih.gov This transition occurs at a specific temperature known as the main phase transition temperature (Tm). DSC detects this transition as an endothermic peak, the area of which corresponds to the enthalpy change (ΔH) of the transition. The width of the peak provides information about the cooperativity of the transition.

Detailed Research Findings: The Interaction of Surfactants with Model Membranes

Studies on various surfactants interacting with model membranes, such as those composed of dipalmitoylphosphatidylcholine (DPPC) or dimyristoylphosphatidylcholine (B1235183) (DMPC), have established general principles of these interactions. mdpi.comuoa.grnih.gov The introduction of a surfactant like this compound, which possesses a hydrophilic head group and a hydrophobic dodecyl tail, into a lipid bilayer is expected to perturb the lipid packing and alter the phase transition characteristics.

The hydrophobic tail of this compound would likely intercalate into the hydrophobic core of the lipid bilayer, disrupting the ordered arrangement of the lipid acyl chains. The polar N,N-dimethylaminoacetate head group would reside at the membrane-water interface. This incorporation would be expected to have several measurable effects on the thermotropic properties of the membrane:

Depression and Broadening of the Main Phase Transition: The presence of the surfactant molecules would introduce impurities into the lipid lattice, leading to a decrease in the main phase transition temperature (Tm). This is because the surfactant disrupts the cooperative interactions between the lipid molecules, making it easier for the membrane to transition to the liquid-crystalline phase at a lower temperature. The transition would also likely become broader (an increase in the peak width at half-height, ΔT½), indicating a decrease in the cooperativity of the transition.

Changes in Enthalpy (ΔH): The enthalpy of the main transition is a measure of the energy required to disrupt the ordered gel phase. The incorporation of this compound would likely lead to a decrease in the enthalpy of the main transition. This is because the surfactant molecules already introduce some disorder into the gel phase, meaning less energy is required to complete the transition to the fully fluid state.

Abolition of the Pre-transition: Many phosphatidylcholine membranes exhibit a smaller endothermic event below the main transition, known as the pre-transition (Lβ' to Pβ' phase). This involves a change from a planar bilayer to a rippled one. The incorporation of surfactants often abolishes this pre-transition, as the presence of the foreign molecules can prevent the formation of the ordered, rippled phase.

Hypothetical Data Tables

The following interactive data tables illustrate the expected thermotropic effects of increasing concentrations of this compound on a model DPPC liposome (B1194612) suspension, based on the principles outlined above.

Table 1: Effect of this compound on the Main Phase Transition Temperature (Tm) of DPPC Liposomes

| Molar Ratio (DPPC:Surfactant) | Main Phase Transition Temperature (Tm) (°C) |

| 100:0 | 41.5 |

| 95:5 | 39.8 |

| 90:10 | 38.2 |

| 80:20 | 36.5 |

Table 2: Effect of this compound on the Enthalpy (ΔH) of the Main Phase Transition of DPPC Liposomes

| Molar Ratio (DPPC:Surfactant) | Enthalpy of Transition (ΔH) (kcal/mol) |

| 100:0 | 8.7 |

| 95:5 | 7.5 |

| 90:10 | 6.2 |

| 80:20 | 4.8 |

It is crucial to emphasize that the data presented in these tables are hypothetical and serve to illustrate the expected trends. Rigorous experimental work using DSC would be necessary to determine the precise quantitative effects of this compound on the thermotropic properties of biomembranes. Such studies would provide valuable insights into the molecular mechanisms of its interaction with lipid bilayers and contribute to a deeper understanding of its biophysical properties.

Mechanistic Investigations of Interfacial and Biological Interactions

Interactions with Stratum Corneum Components

The stratum corneum (SC), the outermost layer of the epidermis, serves as the principal barrier to the percutaneous penetration of xenobiotics. The efficacy of penetration enhancers, such as dodecyl N,N-dimethylaminoacetate, is contingent on their ability to transiently and reversibly modulate the intricate structure of the SC. This section elucidates the mechanistic interactions of this compound with the primary constituents of the stratum corneum, namely its lipid matrix and proteinaceous corneocytes.

Mechanisms of Interaction with Stratum Corneum Lipids

The highly organized intercellular lipid lamellae of the stratum corneum are a critical determinant of the skin's barrier function. Surfactant molecules, including zwitterionic species like this compound, primarily exert their penetration-enhancing effects by perturbing this lipid organization. The proposed mechanism involves the insertion of the surfactant's lipophilic dodecyl tail into the lipid bilayers. This intrusion disrupts the tight packing of the endogenous lipids, which are predominantly composed of ceramides, cholesterol, and free fatty acids.

Studies on analogous surfactants, such as sodium dodecyl sulfate (B86663) (SDS), have demonstrated that these molecules can be incorporated into the long lamellar structures of the SC lipids. This incorporation leads to a disorganization of the lamellae, a key factor in the surfactant-induced impairment of the skin barrier. While the total lipid quantity may remain unchanged, the distribution and conformation of specific lipid classes can be significantly altered. For instance, research on surfactant-induced changes has noted alterations in the ratio of free cholesterol to cholesterol esters and modifications in the distribution of ceramide species. It is through these perturbations of the lipid matrix that this compound is thought to increase skin permeability.

Role in Lipid Bilayer Fluidization and Disordering

A direct consequence of the interaction between this compound and stratum corneum lipids is the fluidization and disordering of the lipid bilayers. The ordered, often orthorhombic, packing of SC lipids is essential for their barrier properties. The introduction of the bulky N,N-dimethylaminoacetate headgroup and the flexible dodecyl chain of the surfactant into this organized structure increases the fluidity of the lipid acyl chains.

This fluidization can be conceptualized as an increase in the conformational freedom of the lipid tails, transitioning them from a solid-ordered to a more liquid-disordered state. Electron paramagnetic resonance studies on the effects of various surfactants on the stratum corneum have shown that they can increase the fluidity of the lipid bilayers. Furthermore, research on a structurally similar compound, N-dodecyl-N,N-dimethylamine N-oxide, has indicated that it can decrease the thickness of lipid bilayers, an effect consistent with lipid disordering. This increase in fluidity effectively lowers the diffusional resistance of the stratum corneum, facilitating the passage of permeants.

Interactions with Stratum Corneum Proteins and Keratin (B1170402)

Studies investigating the interactions between keratin and surfactants like sodium dodecyl sulfate have revealed the formation of surfactant-keratin complexes. nih.gov At lower surfactant concentrations, these complexes can be hydrophobic and adsorb at interfaces, while at higher concentrations, they may become more hydrophilic, leading to their removal from surfaces. nih.gov The nature of these interactions is dependent on factors such as pH and the specific structures of the surfactant and protein. nih.gov The binding of surfactants can disrupt the keratin structure, potentially exposing new sites for water binding and leading to hyperhydration of the corneocytes under certain conditions. researchgate.net

Conversely, derivatives of glycine (B1666218) betaine (B1666868), a class of compounds to which this compound belongs, have also been investigated for their conditioning effects on keratin fibers. google.com This suggests that depending on the concentration and formulation, the interaction may not solely be disruptive but could also involve surface modification of the keratin fibers. google.com The uptake of similar zwitterionic betaine surfactants has been shown to be primarily localized in the outer layers of the stratum corneum. nih.gov

Modulation of Intercellular and Transcellular Transport Pathways

By interacting with both the lipid and protein components of the stratum corneum, this compound effectively modulates both the intercellular (between cells) and transcellular (across cells) transport pathways. The disruption of the lipid lamellae directly enhances the permeability of the intercellular route, which is the primary pathway for the diffusion of most drugs through the stratum corneum.

A significant study demonstrated that this compound is a potent penetration enhancer for both lipophilic (indomethacin) and hydrophilic (5-fluorouracil, propranolol-HCl) model drugs across human skin in vitro. nih.gov This broad-spectrum enhancing activity underscores its ability to profoundly alter the barrier. The study reported permeability increases of 10- to 20-fold in human skin. nih.gov Furthermore, the penetration of tritiated water was also significantly increased by this compound, indicating a general enhancement of skin permeability. nih.gov This modulation of transport pathways is the ultimate functional outcome of the molecular interactions described in the preceding sections.

Surface Activity and Adsorption Phenomena at Interfaces

The interfacial behavior of this compound is fundamental to its function as a penetration enhancer and its interactions with biological surfaces. Its amphiphilic nature drives it to accumulate at interfaces, such as the air-water interface, where it self-assembles into organized structures.

Aggregation Structure at Air-Water and Gas-Liquid Interfaces

At the air-water or a general gas-liquid interface, this compound molecules arrange themselves to minimize the unfavorable contact between their hydrophobic dodecyl tails and the aqueous phase. This leads to the formation of a monolayer at the surface. Molecular dynamics simulations of closely related zwitterionic surfactants, like N-dodecyl betaine, show that as more molecules adsorb at the air-water interface, the number of hydrogen bonds between their polar headgroups and water molecules slightly decreases, while the lifetime of these bonds increases. nih.gov

With increasing surface coverage, the alkyl chains become more ordered with fewer gauche defects, and they tend to extend more uprightly from the interface. nih.gov The thickness of this surfactant monolayer also increases with surface coverage. nih.gov Experimental studies on similar single-chain surfactants provide insight into the packing density at the interface.

| Parameter | Value | Reference Compound(s) |

| Surface Area per Molecule at Saturation | ~41.2-45.6 Ų | N,N-diethyldodecanamide |

| Standard Free Energy of Adsorption | ~ -46.5 kJ mol⁻¹ | N,N-diethyldodecanamide |

| Surface Tension at Saturation | ~37 mN/m | N,N-diethyldodecanamide |

This table presents data for N,N-diethyldodecanamide as a proxy for the expected interfacial properties of this compound, based on structural similarity.

The electrostatic interactions between the headgroups, as well as the van der Waals forces between the alkyl chains, govern the stability and structure of the adsorbed layer. These interfacial aggregation phenomena are a prerequisite for the subsequent interactions with the stratum corneum, as they determine the concentration and thermodynamic activity of the monomeric surfactant species that are available to partition into the skin.

Monolayer Formation and Structural Characteristics

The ability of this compound, a pH-sensitive zwitterionic surfactant, to form monolayers at interfaces is a key aspect of its functionality. Studies have investigated its behavior at the air/water interface, particularly in mixed surfactant systems. Research on mixtures containing n-dodecyl-N,N-dimethylaminoacetate (also referred to as C12-betaine), the anionic surfactant sodium dodecyl sulfate (SDS), and the non-ionic surfactant n-dodecyl-β-d-maltoside (C12M) has utilized surface tension and neutron reflection measurements to characterize interfacial adsorption. researchgate.netresearchgate.netresearchgate.netresearchgate.net These techniques allow for the determination of surface excess, which is the concentration of the surfactant at the interface compared to the bulk solution.

In a notable study on binary mixtures of this compound and sodium dodecyl sulfate (SDS), the composition of the monolayer at the air/water interface was shown to be dependent on the surface pressure. acs.orgnih.gov As the surface pressure was increased, the mole fraction of the anionic surfactant, SDS, in the surface layer also increased. This dynamic change in monolayer composition highlights the interactive forces at play between the two surfactant species at the interface. acs.orgnih.gov

The table below summarizes findings from a study on the surface composition of mixed monolayers of this compound (C12-betaine) and sodium dodecyl sulfate (SDS).

| Surface Pressure (mN m⁻¹) | Mole Fraction of SDS at Surface |

|---|---|

| 17 | 0.30 |

| 32 | 0.36 |

Data sourced from studies by Hines et al. as cited in related research. acs.orgnih.gov

Micellization Behavior in Aqueous Systems

This compound self-assembles into micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). This behavior has been confirmed through various analytical methods, including surface tension and neutron reflection measurements, particularly in the context of mixed surfactant systems. researchgate.netresearchgate.net

Studies involving ternary mixtures of this compound (C12Betaine), sodium dodecyl sulfate (SDS), and n-dodecyl-β-d-maltoside (C12M) have focused on determining the CMC of these complex systems. The experimental CMC values were compared with theoretical predictions based on models for nonideal mixing, providing insight into the synergistic or antagonistic interactions occurring during micelle formation. researchgate.netresearchgate.netresearchgate.netresearchgate.net While specific CMC values for pure this compound are not prominently detailed in the cited research, its participation in micellar structures, especially with other surfactants, is well-established. nih.gov

Interaction Parameters in Mixed Surfactant Systems (e.g., with Anionic and Non-ionic Surfactants)

The interactions of this compound in mixed surfactant systems are of significant interest due to its pH-responsive nature. Its headgroup contains a carboxyl group that can be protonated, allowing it to behave as a cationic surfactant at low pH and as a zwitterion at higher pH. This characteristic strongly influences its interaction with other surfactants. acs.orgnih.gov

Interaction with Anionic Surfactants: The interaction between this compound and anionic surfactants like sodium dodecyl sulfate (SDS) is particularly strong and has been a subject of detailed study. acs.orgnih.gov Due to the potential for protonation, the C12-betaine can form favorable electrostatic interactions with the negatively charged headgroup of SDS. This attraction is more pronounced than its interaction with cationic surfactants. acs.orgnih.gov

To quantify these interactions in mixed monolayers, a parameter known as βσ is calculated using regular solution theory. acs.org This parameter reflects the nature and magnitude of the interactions between the different surfactant molecules at the interface relative to their self-interactions.

| βσ Value | Indication |

|---|---|

| Negative (βσ < 0) | Synergistic interaction (attraction) between the two surfactants. |

| Zero (βσ = 0) | Ideal mixing (no net interaction). |

| Positive (βσ > 0) | Antagonistic interaction (repulsion) between the two surfactants. |

In mixtures of this compound and anionic surfactants, negative βσ values are typically observed, indicating synergistic interactions that are more favorable than the interactions in the pure components. acs.org

Interaction in Ternary Systems (Anionic and Non-ionic): The behavior of this compound has also been explored in ternary systems. Research on mixtures of this compound (C12Betaine), anionic SDS, and non-ionic n-dodecyl-β-d-maltoside (C12M) has provided comprehensive data on both micellization and interfacial adsorption. researchgate.netresearchgate.netresearchgate.netresearchgate.net The presence of the three components leads to complex interactive forces that influence the final properties of the system, such as the CMC and the composition of the interfacial layers. researchgate.netresearchgate.net Such systems are crucial for formulating advanced products where precise control over surface and bulk properties is required.

Computational Chemistry and Molecular Modeling Studies

Molecular Dynamics (MD) Simulations of Interfacial Adsorption and Monolayer Structures

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules. In the context of surfactants, MD simulations can reveal detailed information about their behavior at interfaces, such as the air-water interface, which is crucial for understanding their surface activity.

Recent MD simulations have been conducted on n-dodecyl betaine (B1666868) (NDB) at the air-water interface to study its interfacial adsorption, structure, and properties at varying surface coverages. nih.govmdpi.com These studies provide valuable insights that can be extrapolated to understand the behavior of structurally similar molecules like dodecyl n,n-dimethylaminoacetate.

The interaction between the polar headgroups of surfactant molecules and water is a key determinant of their interfacial behavior. MD simulations allow for a detailed analysis of these interactions, including hydrogen bonding.

For NDB, simulations show that as more molecules are adsorbed at the air-water interface (i.e., as surface coverage increases), the number of hydrogen bonds between the polar headgroups and water molecules sees a slight decrease. mdpi.com However, the hydrogen bonds that do form at smaller surface areas per surfactant are found to be stronger and have longer lifetimes. mdpi.comnih.gov This is because at higher surface concentrations, surfactant molecules tend to aggregate, displacing some water molecules from the interface. nih.gov

The conformation of the surfactant molecules is also influenced by their environment. In the case of NDB, the alkyl chains become more ordered with fewer gauche defects (kinks in the chain) as the surface coverage increases, leading to a longer effective chain length. mdpi.com

A study on zwitterionic phosphocholine (B91661) surfactant monolayers revealed that the number of water molecules associated with the headgroup was on the order of 15 at the critical micelle concentration (CMC). nih.gov This significant hydration is a key characteristic of these types of surfactants and contributes to their unique properties. nih.gov

Surface coverage has a significant impact on the microstructure and properties of surfactant monolayers. MD simulations of NDB have shown that as the surface coverage increases, the thickness of the monolayer also increases. mdpi.com This is a result of the alkyl chains becoming more extended and oriented more perpendicularly to the interface. mdpi.com

The tilt angle of the NDB molecule, its polar head, and its tail chain with respect to the surface normal are all affected by surface coverage. nih.govmdpi.com At large surface coverages, the tilt angles of these components show little change with increasing surface area. mdpi.com However, at very low surface coverages, the NDB molecules are more likely to be parallel to the interface. mdpi.com

The following table summarizes the effect of increasing surface coverage on the properties of an NDB monolayer at the air-water interface based on MD simulations. mdpi.com

| Property | Effect of Increasing Surface Coverage |

| Hydrogen Bonds | Slight decrease in number, but increase in lifetime |

| Alkyl Chain Conformation | Fewer gauche defects, longer effective chain length |

| Monolayer Thickness | Increases |

| Molecular Tilt | Molecules become more perpendicular to the interface |

Quantum Chemical (QC) Calculations for Molecular Descriptors

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. researchgate.netmdpi.com These calculations can provide a wide range of molecular descriptors, which are numerical values that encode information about the topology, geometry, and electronic properties of a molecule. hufocw.org

Examples of molecular descriptors that can be calculated using QC methods include:

Partial atomic charges: These describe the distribution of electrons within a molecule.

HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding a molecule's reactivity. hufocw.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Permeation Enhancement

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that attempt to correlate the chemical structure of a molecule with its biological activity or a specific property, such as skin permeation enhancement. nih.govdrugdesign.org These models are built using a set of molecules with known activities and a set of calculated molecular descriptors. drugdesign.org

The goal of a QSAR study for permeation enhancement is to identify which molecular descriptors are most important for a molecule's ability to increase the permeation of a substance through a barrier like the skin. plos.orgresearchgate.net Key descriptors that are often found to influence skin permeability include:

Hydrophobicity (logP): The octanol-water partition coefficient is a measure of a molecule's lipophilicity. plos.orgresearchgate.net

Hydrogen bond donors and acceptors: The ability to form hydrogen bonds can significantly affect a molecule's interaction with the skin barrier. plos.orgresearchgate.net

Topological polar surface area (TPSA): This descriptor is related to the polarity of a molecule and its ability to form hydrogen bonds. plos.orgresearchgate.net

Molecular weight and size: These properties can influence the diffusion of a molecule through the skin. nih.gov

By analyzing a dataset of permeation enhancers, a QSAR model can be developed that shows, for example, that higher hydrophobicity and a certain number of hydrogen bond donors are positively correlated with permeation enhancement.

Once a statistically robust QSAR model is developed and validated, it can be used to predict the permeation enhancement efficacy of new, untested compounds. plos.orgnih.gov These predictive models are valuable tools in the early stages of drug development and formulation, as they can help to prioritize the synthesis and testing of the most promising candidates, potentially reducing the time and cost of research and development. plos.orgresearchgate.net

QSAR models can vary in complexity, from simple multiple linear regression (MLR) models to more sophisticated machine learning algorithms like random forest (RF), support vector machines (SVM), and artificial neural networks (ANN). plos.org The choice of method often depends on the complexity of the relationship between the molecular descriptors and the activity being modeled. plos.org

It is important to note that the predictive power of a QSAR model is highly dependent on the quality and diversity of the data used to build it. nih.gov A model developed for one class of compounds may not be applicable to another, and different models may be needed to predict permeation through different types of biological membranes. nih.govnih.gov

Research Applications and Model Systems

Ex Vivo and In Vitro Permeation Studies in Model Membranes

The ability of dodecyl N,N-dimethylaminoacetate (DDAA) to enhance the passage of therapeutic agents through biological barriers has been a key area of research. These studies often employ model membranes to simulate human tissues in a controlled laboratory setting.

Shed snake skin has emerged as a valuable model membrane in transdermal research due to its structural and compositional similarities to the human stratum corneum. In comparative studies, shed snake skin (from Elaphe obsoleta) has been shown to be a more analogous model for human skin in terms of transdermal permeability than other animal models like rabbit skin. nih.gov

In in vitro diffusion cell studies, DDAA has been demonstrated to significantly enhance the permeability of shed snake skin to various model drugs. For instance, the permeation of both lipophilic (indomethacin) and hydrophilic (5-fluorouracil, propranolol-HCl) drugs was substantially increased after pretreatment of the snake skin with DDAA. nih.gov The enhancement factor, which is the ratio of permeability with the enhancer to the permeability without it, provides a quantitative measure of its efficacy.

| Model Drug | Permeability Enhancement Factor in Shed Snake Skin (with DDAA) |

| Indomethacin | ~5-50 fold |

| 5-Fluorouracil | ~5-50 fold |

| Propranolol-HCl | ~5-50 fold |

This table presents the approximate range of permeability enhancement observed for different drugs through shed snake skin when treated with this compound, based on available research data. nih.gov

Rabbit skin has also been utilized in permeation studies to evaluate the efficacy of penetration enhancers. Research has shown that DDAA markedly increases the permeability of rabbit pinna skin to the same model drugs, with enhancement factors ranging from 20- to 120-fold. nih.gov However, it is noteworthy that in most cases, the baseline permeability of rabbit skin is significantly higher than that of human or snake skin, making it a less accurate model for predicting human skin absorption. nih.gov

Currently, there is a lack of specific published research on the application of this compound in human buccal cell membrane models for permeation studies. While the buccal mucosa is a significant area of interest for drug delivery, and various models exist to study it, the specific effects of DDAA in this context have not been detailed in available scientific literature.

To benchmark the performance of this compound, it has been compared with established penetration enhancers. A prominent reference enhancer used in these comparative studies is Azone (laurocapram). Across various skin models, including human epidermis, shed snake skin, and rabbit skin, DDAA has consistently demonstrated a penetration-enhancing effect that is at least as effective as, and in many instances superior to, that of Azone. nih.gov

This interactive table allows for the comparison of the permeability enhancement factors of this compound (DDAA) and Azone across different skin models and for various drugs, based on data from Hirvonen et al., 1991. nih.gov

Role as a Model Amphoteric Surfactant in Physical Chemistry Studies

This compound serves as a model compound in physical chemistry for studying the behavior of amphoteric surfactants. Its headgroup contains both a tertiary amine and a carboxylic acid group, allowing it to exhibit cationic, anionic, or zwitterionic properties depending on the pH of the solution. This pH-responsive nature makes it an interesting subject for investigating intermolecular and surface interactions.

As a zwitterionic surfactant (often referred to as C12-betaine in physical chemistry literature), it has been used in studies examining its interaction with anionic surfactants such as sodium dodecyl sulfate (B86663) (SDS). These studies, often employing techniques like surface tension measurements and neutron reflectivity, explore how the mixing of these surfactants affects properties like the critical micelle concentration (cmc) and the composition of the surface layer at the air-water interface. It has been noted that due to the presence of a carboxyl group that can be protonated, this compound can interact more strongly with anionic surfactants.

Investigation of Transport Mechanisms Across Biological Barriers

Understanding the mechanism by which this compound enhances permeation is crucial for its application. As a surfactant, its primary mode of action is believed to be the disruption of the highly ordered lipid structure of the stratum corneum, the main barrier of the skin. This disruption increases the fluidity of the lipid bilayers, creating pathways for drug molecules to pass through more easily.

Studies have shown that DDAA significantly increases the flux of tritiated water through the skin, which is an indicator of its effect on the skin's barrier function. nih.gov This suggests that the enhancement mechanism involves an increase in the hydration of the stratum corneum or the creation of aqueous channels. The ability of DDAA to enhance the permeation of both lipophilic and hydrophilic compounds further supports the hypothesis of a general disruption of the barrier structure. nih.gov The transport of substances across the skin can occur via intercellular (between the cells) or transcellular (through the cells) routes, and it is likely that DDAA influences both pathways by altering the lipid matrix.

Environmental Fate and Degradation Pathways

Biodegradation Mechanisms

The primary route of degradation for dodecyl N,N-dimethylaminoacetate in the environment is through microbial action. The ester linkage in the molecule makes it susceptible to enzymatic breakdown.

The biodegradation of compounds containing ester bonds is often initiated by enzymatic hydrolysis. nih.gov Hydrolase enzymes, particularly esterases and lipases secreted by various microorganisms, play a crucial role in this process. mdpi.com These enzymes catalyze the cleavage of the ester bond in this compound. nih.govmdpi.com This initial step breaks the molecule into smaller, more bioavailable fragments. researchgate.net The process involves the enzyme binding to the polymer matrix, followed by catalytic hydrolysis which cleaves the ester linkage. mdpi.com

The general mechanism for the enzymatic hydrolysis of an ester can be described as follows:

Enzyme-Substrate Complex Formation: The esterase enzyme binds to the this compound molecule.

Nucleophilic Attack: A nucleophilic residue in the active site of the enzyme, often a serine, attacks the carbonyl carbon of the ester group.

Intermediate Formation: A tetrahedral intermediate is formed.

Bond Cleavage: The C-O bond of the ester is cleaved, releasing the alcohol component.

Deacylation: The remaining acyl-enzyme intermediate is hydrolyzed, releasing the carboxylic acid component and regenerating the free enzyme.

The enzymatic hydrolysis of this compound yields two primary byproducts: N,N-dimethylglycine and dodecanol (B89629) (the corresponding alcohol). Both of these breakdown products are generally considered to be readily biodegradable.

Subsequent microbial action can further mineralize these byproducts. For instance, N,N-dimethyldodecylamine, a structurally related compound, has been shown to be completely mineralized by pure cultures, with dodecanal (B139956) and dodecanoic acid identified as intermediates. nih.gov This suggests a pathway where the initial byproducts of this compound degradation can be further broken down and utilized by microorganisms as a source of carbon and energy, ultimately leading to the formation of carbon dioxide, water, and biomass. mdpi.com

Abiotic Degradation Mechanisms

In addition to biodegradation, this compound can also be subject to abiotic degradation processes, although these are generally considered to be less significant than microbial breakdown under most environmental conditions. The primary abiotic degradation mechanism for this compound is likely to be hydrolysis. However, N,N-dimethyldodecylamine, a similar compound, is not expected to undergo significant hydrolysis in the environment. nih.gov

Another potential abiotic degradation pathway, particularly in the atmosphere, is the reaction with photochemically-produced hydroxyl radicals. For the related compound N,N-dimethyldodecylamine, this reaction is estimated to have a half-life of about 4 hours in the atmosphere. nih.gov

Factors Influencing Degradation Rates and Pathways

Several environmental factors can influence the rate and pathway of this compound degradation. These include:

Temperature: Microbial activity and enzyme kinetics are highly dependent on temperature. Generally, an increase in temperature, up to an optimal point, will increase the rate of biodegradation. For esterases, the optimal temperature for activity is often in the range of 30 to 70 °C. mdpi.com

pH: The pH of the surrounding environment can affect both the stability of the ester bond and the activity of the degrading enzymes. Esterase activity is typically optimal in a pH range of 7 to 10. mdpi.com

Microbial Population: The presence of a diverse and adapted microbial community is essential for efficient biodegradation. The density and species composition of microorganisms capable of producing esterases will directly impact the degradation rate.

Nutrient Availability: The presence of other essential nutrients, such as nitrogen and phosphorus, can affect microbial growth and activity, thereby influencing the rate of biodegradation.

Environmental Partitioning and Persistence Considerations

The environmental partitioning of a chemical describes its distribution between different environmental compartments such as water, soil, and air. This behavior is largely governed by the physicochemical properties of the compound.

The octanol-water partition coefficient (Kow) is a key parameter used to predict the environmental distribution of a chemical. A high Kow value suggests a tendency for the compound to partition into organic matter, such as soil and sediment, rather than remaining in the water phase. For the structurally similar compound N,N-dimethyldodecylamine, the logarithm of the octanol-water partition coefficient (log Kow) is estimated to be 5.9. nih.gov This high value indicates a strong affinity for organic matter.

Consequently, if released into an aquatic environment, this compound is expected to adsorb to suspended solids and sediment. In soil, it is expected to have low mobility.

The octanol-air partition coefficient (Koa) is another important parameter, particularly for understanding the partitioning of a chemical between the air and other environmental compartments. nih.govresearchgate.net For N,N-dimethyldodecylamine, the estimated vapor pressure is 0.016 mm Hg at 25 °C, suggesting it is a semi-volatile organic compound. nih.gov This means it can exist in both the vapor phase and partitioned to atmospheric particles.

Q & A

Q. What are the established synthesis protocols for dodecyl N,N-dimethylaminoacetate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via catalytic amination or esterification. For example, describes a method using diol and dimethylamine under 180–120°C with liquid-phase catalysis, followed by vacuum distillation to achieve high-purity tertiary amine products . Key parameters include:

- Temperature : Optimal range of 120–180°C to balance reaction rate and byproduct formation.

- Catalyst : Acidic or metal catalysts (not specified in evidence but inferred from industrial analogs).

- Purification : Vacuum distillation or chromatographic techniques (e.g., HPLC) to meet pharmacopeial purity standards (≥98% by gas chromatography) .

Q. Which analytical methods are most reliable for characterizing this compound in research settings?

Validated methods include:

- Gas Chromatography (GC) : Used for purity assessment (≥98% as per USP standards) .

- Nuclear Magnetic Resonance (NMR) : For structural confirmation (e.g., distinguishing dimethylamino and dodecyl groups).

- Distillation Range Analysis : Critical for verifying physical properties (e.g., boiling points between 164.5–167.5°C for related dimethylacetamides) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported surfactant properties of this compound across studies?

Discrepancies in critical micelle concentration (CMC) or stability may arise from:

- Impurity Variability : Differences in amine salt content (e.g., residual HCl from synthesis) .

- Methodological Divergence : Contrasting techniques like tensiometry vs. fluorescence probing.

Resolution Strategy :- Standardize synthesis protocols (e.g., USP-grade reagents ).

- Cross-validate results using multiple analytical techniques (e.g., NMR and GC-MS).

Q. What experimental designs are optimal for studying the pH-dependent stability of this compound in aqueous solutions?

Q. How does this compound interact with polymer matrices, and what mechanistic insights guide its application in functional materials?

Mechanistic studies should focus on:

- Non-covalent Interactions : Hydrogen bonding between the dimethylamino group and polymer backbones.

- Thermal Stability : TGA/DSC analysis to assess decomposition thresholds (e.g., >200°C inferred from related dimethylacetamides ).

- Methodology : Molecular dynamics simulations paired with experimental data (e.g., XRD for crystallinity changes) .

Methodological Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

Q. How can researchers align studies on this compound with theoretical frameworks in colloid science?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.